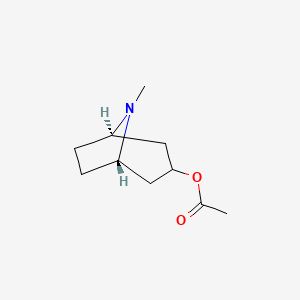
O-acetyltropine
Descripción general
Descripción
O-acetyltropine is an O-acyltropine in which the acyl group is acetyl . It has a role as a mouse metabolite . It is a natural product found in Datura stramonium .
Molecular Structure Analysis
The molecular formula of O-acetyltropine is C10H17NO2 . The IUPAC name is [(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] acetate . The InChI is InChI=1S/C10H17NO2/c1-7(12)13-10-5-8-3-4-9(6-10)11(8)2/h8-10H,3-6H2,1-2H3/t8-,9+,10? .
Physical And Chemical Properties Analysis
The molecular weight of O-acetyltropine is 183.25 g/mol . The XLogP3-AA is 1.3 .
Aplicaciones Científicas De Investigación
Botanical Studies: Alkaloid Biosynthesis
Botanical research utilizes O-acetyltropine to understand the biosynthesis of tropane alkaloids in plants. Studies on the esterification reactions in the biosynthesis of tropane alkaloids in transformed root cultures have shed light on the enzymatic pathways involved .
Natural Product Chemistry: Dereplication of Tropane-Containing Samples
O-acetyltropine is significant in natural product chemistry for the dereplication of tropane-containing samples. The process of identifying known compounds within a mixture is crucial for discovering novel alkaloids for isolation and further study .
Mass Spectrometry: Fragmentation Pattern Analysis
The compound’s distinct fragmentation patterns are utilized in mass spectrometry to annotate and classify tropane alkaloid structures. This application is particularly useful in the rapid screening of TA-rich extracts from plants like Datura .
Mecanismo De Acción
Target of Action
O-Acetyltropine, also known as Acetyltropine, is a derivative of Atropine . Atropine is a competitive, reversible antagonist of muscarinic receptors that blocks the effects of acetylcholine and other choline esters . Therefore, it’s reasonable to infer that O-Acetyltropine may also target muscarinic receptors.
Mode of Action
Atropine works by inhibiting the parasympathetic nervous system, which is primarily responsible for stimulating the body’s “rest-and-digest” or “feed and breed” activities . By blocking the action of acetylcholine at muscarinic receptors, Atropine serves as a treatment for poisoning by organophosphorus insecticides and nerve agents . It’s plausible that O-Acetyltropine may have a similar mode of action.
Biochemical Pathways
Atropine is known to impact the pathways related to the neurotransmitter acetylcholine and its interaction with muscarinic receptors .
Pharmacokinetics
Atropine, a related compound, is known to have a bioavailability of 25%, and it is mainly metabolized by enzymatic hydrolysis in the liver . The major metabolites of Atropine are noratropine, atropin-n-oxide, tropine, and tropic acid
Result of Action
Based on the effects of atropine, it can be inferred that o-acetyltropine may cause dry mouth, abnormally large pupils, urinary retention, constipation, and a fast heart rate . These effects are due to the inhibition of the parasympathetic nervous system .
Action Environment
It’s known that the metabolism of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances
Propiedades
IUPAC Name |
[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-7(12)13-10-5-8-3-4-9(6-10)11(8)2/h8-10H,3-6H2,1-2H3/t8-,9+,10? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDIDMOWWLBGYPG-ULKQDVFKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2CCC(C1)N2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1C[C@H]2CC[C@@H](C1)N2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501317613 | |
| Record name | Acetyltropine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501317613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
O-acetyltropine | |
CAS RN |
3423-27-6 | |
| Record name | 3-Acetyltropine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003423276 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetyltropine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501317613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of Acetyltropine in Datura plants?
A: Acetyltropine is considered an intermediate in the biosynthesis of tropane alkaloids within Datura species. Research indicates that it is formed from tropine through acetylation. [] This compound plays a crucial role in the metabolic pathway leading to more complex tropane alkaloids like hyoscyamine and scopolamine, known for their anticholinergic properties.
Q2: Has the formation of Acetyltropine been observed in laboratory settings?
A: Yes, researchers have successfully induced the formation of Acetyltropine in controlled environments. One study demonstrated the production of Acetyltropine in Datura innoxia Mill root cultures. [] Additionally, another study observed the formation of Acetyltropine in Datura callus cultures. [] These findings highlight the feasibility of studying tropane alkaloid biosynthesis in vitro, potentially paving the way for more controlled production methods.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



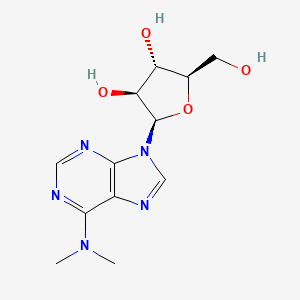




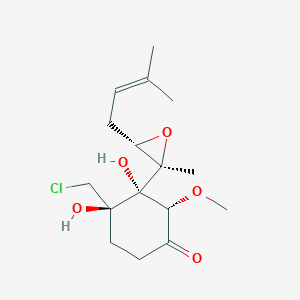




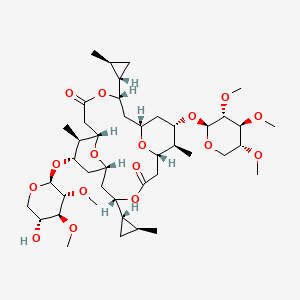
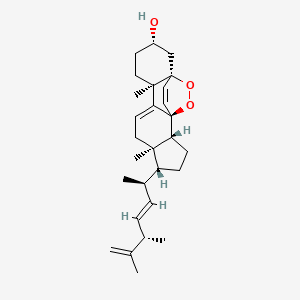
![propan-2-yl (2R,4S,5R)-5-[(1R,2S)-1-acetamido-2-methoxy-2-methylpentyl]-4-[(Z)-prop-1-enyl]pyrrolidine-2-carboxylate](/img/structure/B1244909.png)
